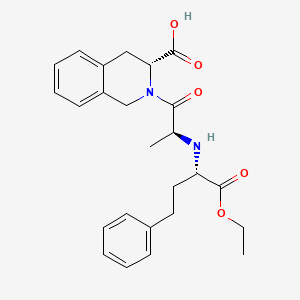
epi-Carboxy quinapril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-Carboxy quinapril is a derivative of quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor. Quinapril is primarily used in the treatment of hypertension and congestive heart failure.
Vorbereitungsmethoden
The synthesis of epi-Carboxy quinapril involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .
Analyse Chemischer Reaktionen
Epi-Carboxy quinapril undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another.
Wissenschaftliche Forschungsanwendungen
Epi-Carboxy quinapril has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the study of quinapril and its related compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role as an ACE inhibitor.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of hypertension and heart failure.
Industry: this compound is used in the pharmaceutical industry for quality control and the development of new ACE inhibitors .
Wirkmechanismus
Epi-Carboxy quinapril, like quinapril, is an ACE inhibitor. It works by inhibiting the activity of the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial in the treatment of hypertension and heart failure .
Vergleich Mit ähnlichen Verbindungen
Epi-Carboxy quinapril is similar to other ACE inhibitors such as:
Captopril: The first ACE inhibitor developed, known for its sulfhydryl group.
Enalapril: A widely used ACE inhibitor that is converted to its active form, enalaprilat, in the body.
Quinapril: The parent compound of this compound, known for its potent ACE inhibitory activity
This compound is unique due to its specific structural features and its role as an impurity in quinapril, providing insights into the synthesis and quality control of ACE inhibitors.
Eigenschaften
CAS-Nummer |
103833-16-5 |
|---|---|
Molekularformel |
C25H30N2O5 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1 |
InChI-Schlüssel |
JSDRRTOADPPCHY-BULFRSBZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




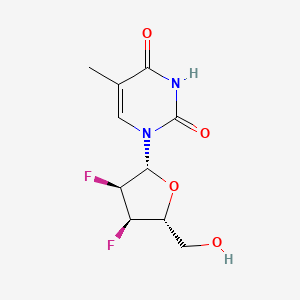

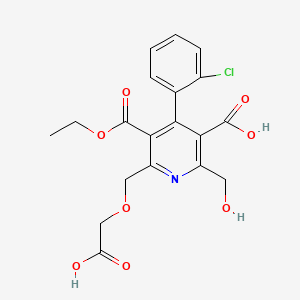



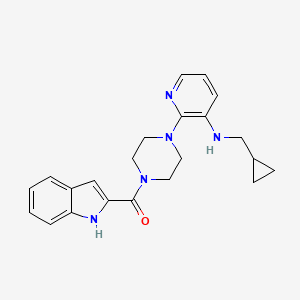
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
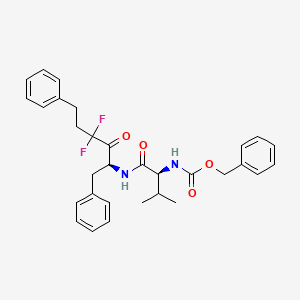
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
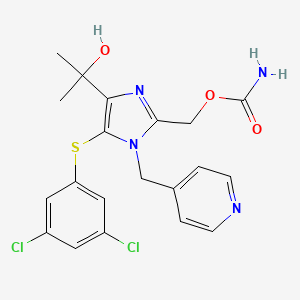
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
